REACTION_CXSMILES
|
F[C:2]1[CH:16]=[C:15](I)[CH:14]=[CH:13][C:3]=1[C:4]([O:6][CH2:7][CH2:8][Si](C)(C)C)=[O:5].[CH:18](C1C=CC(C(O)=O)=CC=1)=[CH2:19]>>[CH:18]([C:15]1[CH:14]=[CH:13][C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])=[CH:2][CH:16]=1)=[CH2:19]
|
Name
|
trimethylsilanylethyl 2-fluoro-4-iodobenzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)OCC[Si](C)(C)C)C=CC(=C1)I
|
Name
|
Compound D
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)OCC[Si](C)(C)C)C=CC(=C1)I
|
Name
|
|
Quantity
|
323 mg
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CC=C(C(=O)O)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=CC=C(C(=O)OCC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |